molecular formula C22H19N5O3S2 B2869448 N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-18-8

N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2869448
CAS No.: 892734-18-8
M. Wt: 465.55
InChI Key: VQHNYFXXKKDKJF-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core. Its structure includes a tosyl (p-toluenesulfonyl) group at position 3 and a 2-ethoxyphenylamine moiety at position 5. The tosyl group enhances electron-withdrawing properties, while the 2-ethoxyphenyl substituent contributes to lipophilicity and steric bulk, influencing solubility and target interactions .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-3-30-18-7-5-4-6-16(18)23-20-19-17(12-13-31-19)27-21(24-20)22(25-26-27)32(28,29)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHNYFXXKKDKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in maintaining the body’s osmotic balance and the concentration of urea in the blood and urine.

Biochemical Pathways

The inhibition of UT-B affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle plays a vital role in removing excess ammonia from the body. By inhibiting UT-B, the compound disrupts the urea cycle, leading to changes in the concentration of urea in the blood and urine.

Biological Activity

N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Key Properties:

  • Molecular Weight: 312.37 g/mol
  • Melting Point: Approximately 125–129 °C
  • Purity: Typically >95% (HPLC)

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antibacterial properties. For example:

  • Inhibition of DNA Gyrase: Compounds in this class have shown IC50 values below 10 nM against bacterial DNA gyrase and Topoisomerase IV from E. coli .
  • Broad-Spectrum Activity: The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results:

  • Microtubule Stabilization: Similar triazolopyrimidine derivatives have been evaluated for their ability to stabilize microtubules, which is crucial for cell division. These compounds showed a concentration-dependent increase in acetylated tubulin levels in cellular assays .
CompoundActivityIC50 (µM)
Compound AMicrotubule Stabilization1.0
Compound BMicrotubule Disruption10.0

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition: The compound acts as an inhibitor of critical enzymes involved in bacterial DNA replication and cell division.
  • Cell Cycle Arrest: By stabilizing microtubules, it may induce cell cycle arrest in cancer cells.

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various triazolopyrimidine derivatives against resistant strains such as Staphylococcus aureus. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity while maintaining low cytotoxicity .

Case Study 2: Anticancer Properties
In a preclinical model investigating neurodegenerative diseases, compounds similar to this compound were shown to reduce axonal dystrophy and amyloid plaque deposition in transgenic mouse models . This suggests potential applications in treating neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight Key Properties
N-(2-Ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (Target) Thieno-triazolopyrimidine Tosyl (p-toluenesulfonyl) 2-Ethoxyphenylamine ~505.59 (calculated) High thermal stability; moderate lipophilicity due to ethoxy group
3-(4-Ethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)thieno-triazolopyrimidin-5-amine (E565-0516) Thieno-triazolopyrimidine 4-Ethylbenzenesulfonyl 2-Methoxy-5-methylphenylamine 479.58 Lower electron-withdrawing sulfonyl group; increased steric hindrance from methyl
3-(3-Chlorobenzenesulfonyl)-N-(1-phenylethyl)thieno-triazolopyrimidin-5-amine (E565-0891) Thieno-triazolopyrimidine 3-Chlorobenzenesulfonyl N-(1-Phenylethyl)amine ~510.02 (calculated) Enhanced stability from Cl; bulky phenylethyl group may reduce solubility
N-Benzyl-3-tosylthieno-triazolopyrimidin-5-amine Thieno-triazolopyrimidine Tosyl Benzylamine ~463.54 (calculated) Reduced polarity compared to ethoxyphenyl; potential for improved membrane permeability
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido-triazolopyrimidin-5-amine Pyrido-triazolopyrimidine 2,4-Dichlorophenyl Trifluoromethyl 438.25 Pyrido core alters electron distribution; CF₃ enhances metabolic resistance

Structural and Electronic Variations

  • Sulfonyl Groups : The target compound’s tosyl group (p-toluenesulfonyl) is less electron-withdrawing than the 3-chlorobenzenesulfonyl group in E565-0891 but more so than 4-ethylbenzenesulfonyl in E565-0516. This impacts reactivity in nucleophilic substitution (SNAr) reactions and binding affinity to targets like enzymes .
  • Amino Substituents: The 2-ethoxyphenylamine in the target provides moderate polarity, balancing solubility and lipophilicity.

Physicochemical Properties

  • Melting Points : While the target’s melting point is unspecified, analogs like 7d–7f () exhibit high melting points (>300°C), suggesting strong crystal lattice interactions in the triazolopyrimidine core. The ethoxy group may reduce this slightly compared to polar substituents (e.g., carboxamide) .
  • Solubility : The 2-ethoxyphenyl group likely enhances solubility in organic solvents compared to purely aromatic amines (e.g., benzyl). However, it remains less soluble in water than carboxamide derivatives .

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